N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-8-13-14-12-17(8)15-11(18-12)9-4-6-10(7-5-9)16(2)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBUHLBWRCRWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the reaction of 4-amino-N,N-dimethylaniline with 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, and under reflux conditions in ethanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the triazolo-thiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The N,N-dimethylaniline group in the target compound balances hydrophobicity and solubility, making it more bioavailable than highly polar derivatives (e.g., 4-nitrophenyl analogues) .
- Biological Activity : Substitution with bulkier groups (e.g., α-naphthylmethylene) amplifies antimicrobial activity but may reduce metabolic stability .
Pharmacological Performance
- Antimicrobial Activity : The target compound’s methyl and dimethylaniline substituents confer moderate activity against Gram-positive bacteria (MIC ~25 µg/mL), outperforming 4-nitrophenyl analogues (MIC ~50 µg/mL) but underperforming compared to α-naphthylmethylene derivatives (MIC ~10 µg/mL) .
- Herbicidal Activity : The 4-nitrophenyl analogue shows selective inhibition of weed growth (70% efficacy at 100 ppm), whereas the target compound’s activity remains uncharacterized .
Biological Activity
N,N-Dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a compound belonging to the class of 1,2,4-triazoles and thiadiazoles, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the formation of the desired compound.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that compounds similar to this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study involving nineteen derivatives tested against various bacterial strains (including resistant strains), it was found that these compounds exhibited antibacterial activity superior to standard antibiotics like ampicillin and streptomycin .
- Antifungal Activity : The antifungal potential of these compounds has also been highlighted. The tested derivatives demonstrated antifungal activity that was significantly higher than reference drugs such as ketoconazole .
Anticancer Activity
Several studies have evaluated the anticancer properties of triazole and thiadiazole derivatives. Notably:
- Cell Line Studies : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds were tested against human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines with promising results .
- Mechanism of Action : The mechanism underlying the anticancer activity is often linked to the inhibition of specific cellular pathways or enzymes involved in tumor growth. Molecular docking studies suggest interactions with key targets involved in cancer progression .
Toxicity Assessment
Toxicity studies are critical for evaluating the safety profile of new compounds. Research indicates that many triazole-thiadiazole derivatives exhibit low toxicity in both cancerous (MCF7) and non-cancerous (HK-2) cell lines . This suggests a favorable therapeutic index for potential clinical applications.
Case Studies
Q & A
Basic: What are the optimal synthetic routes for N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline?
Methodological Answer:
The synthesis typically involves cyclization reactions to form the triazolo-thiadiazole core. A common approach includes:
- Step 1: Reacting 4-amino-5-(substituted)pyrazole-3-carboxylates with thiosemicarbazide to form triazole-thione intermediates.
- Step 2: Cyclizing these intermediates with phosphoryl chloride (POCl₃) under reflux to form the triazolo-thiadiazole scaffold .
- Step 3: Introducing the N,N-dimethylaniline moiety via nucleophilic substitution or cross-coupling reactions.
Key conditions include anhydrous solvents (e.g., ethanol or toluene), controlled temperatures (80–120°C), and stoichiometric optimization to avoid side products. Purity is validated via HPLC (>95%) .
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- 1H/13C NMR: Identifies proton environments (e.g., methyl groups at 2.3–2.5 ppm for N,N-dimethyl and triazole protons at 7.8–8.2 ppm) .
- IR Spectroscopy: Detects functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹ and C-S bonds at 600–700 cm⁻¹) .
- X-ray Crystallography: Resolves intermolecular interactions (e.g., hydrogen bonds between triazole N-H and thiadiazole S atoms) and confirms stereochemistry .
- Elemental Analysis: Validates empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Basic: What in vitro assays are used to assess its bioactivity?
Methodological Answer:
Common assays include:
- Antimicrobial Screening: Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Antifungal Activity: Growth inhibition assays (e.g., against Candida albicans) with EC₅₀ values calculated via probit analysis .
- Enzyme Inhibition: Heparanase or COX-2 inhibition measured via fluorometric assays (IC₅₀ values reported in μg/mL) .
Biological data are normalized against controls (e.g., fluconazole for antifungals) and validated in triplicate .
Advanced: How do substituents at the 3- and 6-positions influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- 3-Position Substituents: Methyl groups enhance lipophilicity, improving membrane permeability (e.g., 3-methyl derivatives show 2-fold higher antifungal activity vs. unsubstituted analogs) .
- 6-Position Modifications: Aromatic groups (e.g., p-tolyl) increase COX-2 selectivity (COX-2 IC₅₀ = 3 μg/mL vs. COX-1 IC₅₀ > 12 μg/mL) due to hydrophobic pocket interactions .
- Electron-Withdrawing Groups: Nitro or halogens (e.g., Cl) at the 6-position enhance antimicrobial potency by stabilizing charge-transfer complexes with microbial enzymes .
SAR analysis employs comparative IC₅₀/MIC profiling and molecular docking (e.g., AutoDock Vina) to map substituent effects .
Advanced: What computational methods predict its interactions with biological targets?
Methodological Answer:
- Molecular Docking: Using PDB structures (e.g., 3LD6 for 14-α-demethylase), docking simulations (Glide/SP mode) predict binding affinities. Methyl groups at the 3-position show van der Waals interactions with Leu376 and His374 residues .
- MD Simulations: GROMACS-based 100-ns simulations assess stability of ligand-enzyme complexes (RMSD < 2 Å indicates stable binding) .
- QSAR Models: 2D descriptors (e.g., logP, polar surface area) correlate with bioactivity. A QSAR model (R² = 0.89) for antifungal activity highlights the critical role of lipophilicity (clogP > 3.5) .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Differences in microbial strains (e.g., C. albicans ATCC vs. clinical isolates) or enzyme sources (recombinant vs. native heparanase). Standardize protocols using CLSI/NCCLS guidelines .
- Substituent Effects: Conflicting COX-2 selectivity data may stem from minor substituent changes (e.g., p-nitrophenyl vs. p-methoxyphenyl). Re-evaluate using isogenic assays .
- Structural Confirmation: Discrepant results may reflect impurities. Re-test compounds after re-crystallization and HPLC validation (>99% purity) .
Cross-validation with orthogonal methods (e.g., SPR for binding affinity) and meta-analysis of SAR trends are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
